molecular formula C22H30O2 B8626320 [1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- CAS No. 91577-95-6

[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-

Cat. No. B8626320
CAS RN: 91577-95-6
M. Wt: 326.5 g/mol
InChI Key: KOCQKRAAQXTURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- is a useful research compound. Its molecular formula is C22H30O2 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91577-95-6

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

4-(4-decoxyphenyl)phenol

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-20(13-17-22)19-10-14-21(23)15-11-19/h10-17,23H,2-9,18H2,1H3

InChI Key

KOCQKRAAQXTURR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4'-n-Decyloxy-4-hydroxybiphenyl was synthesized by monoalkylating commercially available 4,4'-dihydroxybiphenyl in the presence of an equivalent amount of n-decyl p-toluenesulfonate and an akali (m.p. 149° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 25 ml of methanol was dissolved 5.0 g of biphenyl, and a solution comprising 1.3 g of sodium hydroxide, 1 ml of water and 5 ml of methanol was added to the above solution. The mixture was refluxed under heating, a solution of 5.4 g of n-bromodecane in 5 ml of methanol was dropped into the formed solution, and the mixture was refluxed overnight. The reaction liquid was concentrated under a reduced pressure and the pH value was adjusted to 2 to 3 by water and hydrochloric acid. The mixture was extracted three times with chloroform, and the extract layer was washed with a saturated aqueous sodium chloride solution dried on magnesium sulfate, concentrated under a reduced pressure and purified by 4-hydroxy-4'-decyloxybiphenyl.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
n-bromodecane
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.